Comparative Commercial Purity Analysis: 3-Bromo-5-methyl-4-azaindole-2-carboxylic Acid Ethyl Ester (CAS 1132610-85-5) vs. Non-Halogenated Analog (CAS 1132610-84-4)
When comparing the commercially available purities from the same supplier, the 3-bromo derivative (target) is available at a higher purity specification (97%) compared to its non-halogenated analog (95%). This difference in purity specification can be a critical factor for procurement, especially for sensitive reactions where impurities can significantly impact yield and the success of downstream purifications , .
| Evidence Dimension | Minimum Purity Specification from a Common Supplier (AKSci) |
|---|---|
| Target Compound Data | 97.0% |
| Comparator Or Baseline | 95% (CAS 1132610-84-4, non-halogenated analog) |
| Quantified Difference | A difference of 2.0 percentage points in minimum purity specification. |
| Conditions | Commercial vendor specifications; purity likely determined by HPLC. |
Why This Matters
A higher purity starting material can reduce the formation of side products and simplify purification, which is particularly important in multi-step syntheses common in medicinal chemistry campaigns.
